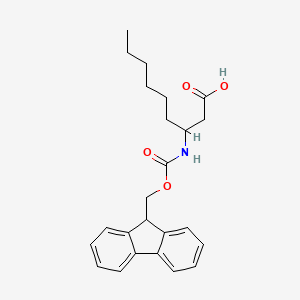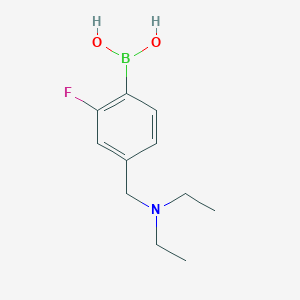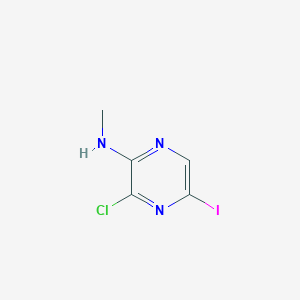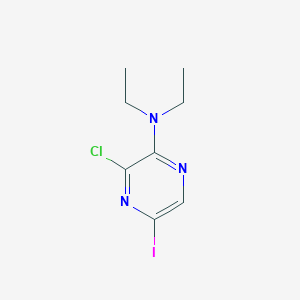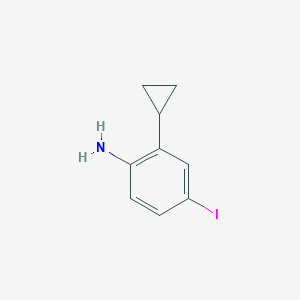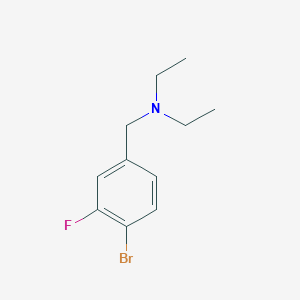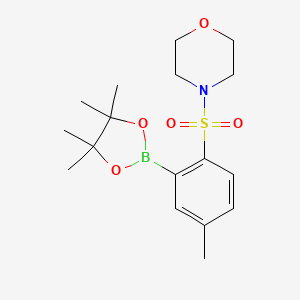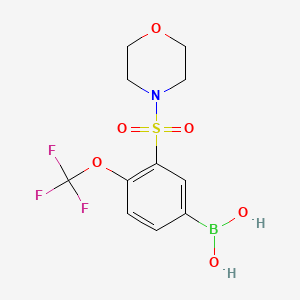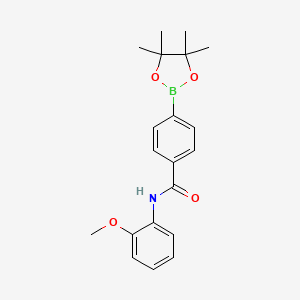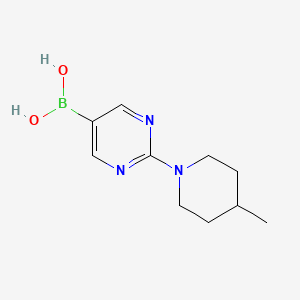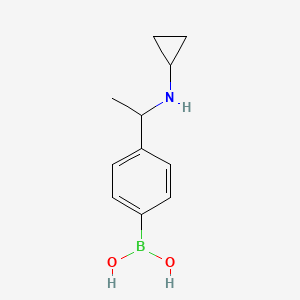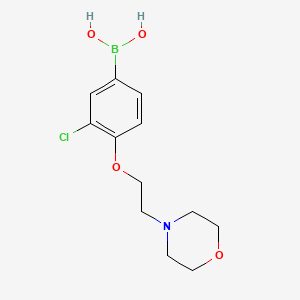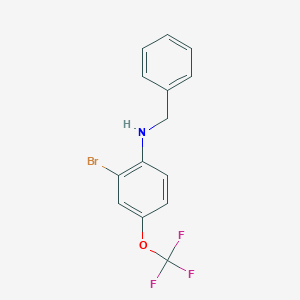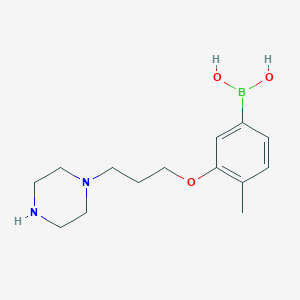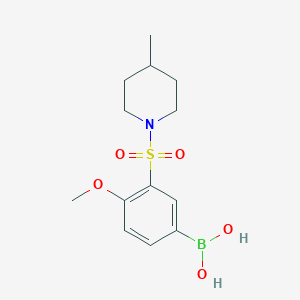
(4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Overview
Description
“(4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1704074-57-6 . It has a molecular weight of 313.18 and its IUPAC name is the same as the common name . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20BNO5S/c1-10-5-7-15 (8-6-10)21 (18,19)13-9-11 (14 (16)17)3-4-12 (13)20-2/h3-4,9-10,16-17H,5-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Scientific Research Applications
Pharmacological Applications
Antinociceptive and Anti-inflammatory Properties : Compounds related to (4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid have been studied for their potential antinociceptive (pain-relieving) pharmacology. For example, a study on a novel nonpeptidic bradykinin B1 receptor antagonist demonstrated significant antinociceptive actions in various pain models, suggesting potential utility for the treatment of inflammatory pain states and some aspects of neuropathic pain (Porreca et al., 2006).
Antagonistic Actions on Endothelin Receptors : Another study focused on endothelin antagonists, which are selective for the ETA receptor and intended for use in pulmonary hypertension. These compounds, including ones related to the queried molecule, have shown to produce arteritis in coronary arteries in animal models, suggesting a pharmacological process possibly involving intense, prolonged vasodilation (Jones et al., 2003).
Chemical Synthesis and Activity
Synthesis and Antiestrogenic Activity : Related compounds have been synthesized and evaluated for their antiestrogenic activity, demonstrating high binding affinity and potential for therapeutic applications in conditions influenced by estrogen levels (Jones et al., 1979).
Iron Excretion Enhancement : Some derivatives have been explored for their ability to enhance iron excretion, which is crucial for conditions like iron overload disorders. These studies provide a foundation for the development of therapeutics targeting iron homeostasis (Molenda et al., 1994).
Potential for Imaging and Diagnostic Applications
- Radiotracer Development for Brain Imaging : Derivatives have been developed as potential PET radiotracers for studying specific brain receptors in animal models, indicating applications in neuroscience research and diagnostic imaging (Naik et al., 2018).
Safety And Hazards
properties
IUPAC Name |
[4-methoxy-3-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO5S/c1-10-5-7-15(8-6-10)21(18,19)13-9-11(14(16)17)3-4-12(13)20-2/h3-4,9-10,16-17H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXISXJGKQFRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



